5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with an ethylpyrrolidine moiety, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester.
Reaction Steps: These starting materials undergo a series of reactions, including esterification, cyclization, and substitution reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and scalability. The raw materials are chosen for their availability and cost, and the reaction conditions are fine-tuned to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C13H20N2O/c1-4-15-7-5-6-12(15)11-9-14-13(16-3)8-10(11)2/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
ABFPSNKUMMSLSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.